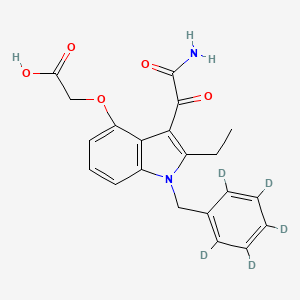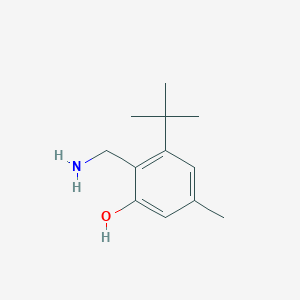
Flufenoximacil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flufenoximacil is a novel phenyluracil herbicide known for its fast-acting and non-selective weed control properties . It is a synthetic compound with the IUPAC name methyl (2R)-2-{[(E)-({2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]phenyl}methylidene)amino]oxy}propanoate . This compound is particularly effective due to its ability to inhibit protoporphyrinogen oxidase (PPO), leading to cell membrane disruption in plants .
Méthodes De Préparation
Flufenoximacil is synthesized through a series of chemical reactions involving the formation of a phenyluracil structure. The synthetic route involves the reaction of 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzaldehyde with methyl (2R)-2-aminooxypropanoate under specific conditions . The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Flufenoximacil undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the halogenated positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Flufenoximacil has a wide range of applications in scientific research:
Mécanisme D'action
Flufenoximacil exerts its effects by inhibiting protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll synthesis in plants . The inhibition of PPO leads to the accumulation of protoporphyrin IX, which generates reactive oxygen species (ROS) that cause cell membrane disruption and ultimately plant death . This mechanism makes this compound highly effective as a contact herbicide.
Comparaison Avec Des Composés Similaires
Flufenoximacil is unique compared to other similar compounds due to its high activity and broad-spectrum weed control. Similar compounds include:
Pyraquinate: Another herbicide targeting PPO but with different structural features.
Flusulfinam: A new-generation herbicide with a different mode of action but also used for weed control.
Fenpyrazone: Another PPO inhibitor with distinct chemical properties. This compound stands out due to its rapid action and effectiveness at lower application rates.
Propriétés
Formule moléculaire |
C17H14ClF4N3O5 |
|---|---|
Poids moléculaire |
451.8 g/mol |
Nom IUPAC |
methyl (2R)-2-[(Z)-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]methylideneamino]oxypropanoate |
InChI |
InChI=1S/C17H14ClF4N3O5/c1-8(15(27)29-3)30-23-7-9-4-12(11(19)5-10(9)18)25-14(26)6-13(17(20,21)22)24(2)16(25)28/h4-8H,1-3H3/b23-7-/t8-/m1/s1 |
Clé InChI |
ZZGYBWJUIGAFSS-KEKNWAPVSA-N |
SMILES isomérique |
C[C@H](C(=O)OC)O/N=C\C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F |
SMILES canonique |
CC(C(=O)OC)ON=CC1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol](/img/structure/B13867528.png)
![2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide](/img/structure/B13867529.png)






![Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate](/img/structure/B13867560.png)
![1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine](/img/structure/B13867565.png)




